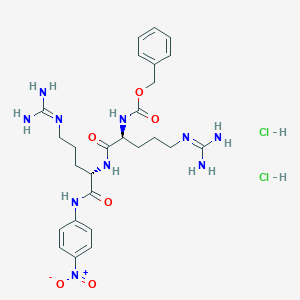
Cathepsin B Ssubstrate I,colorimetric
描述
Cathepsin B Substrate I, colorimetric, is a compound used to detect the activity of cathepsin B, a lysosomal cysteine proteinase. This enzyme plays a crucial role in various physiological processes, including protein turnover, pro-hormone activation, and apoptosis. The substrate is typically used in biochemical assays to measure cathepsin B activity by producing a colorimetric change upon cleavage by the enzyme .
作用机制
Target of Action
The primary target of the compound Cathepsin B Substrate I, Colorimetric, also known as Z-Arg-Arg-pNA . 2 HCl, is Cathepsin B . Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation . It is known to cross the blood-brain barrier, and elevated levels of this enzyme are implicated in many neurological maladies, including traumatic brain injury, epilepsy, and Alzheimer’s disease .
Mode of Action
Z-Arg-Arg-pNA . 2 HCl acts as a colorimetric substrate for Cathepsin B . The activity of Cathepsin B is quantified by the release of p-nitroaniline, which can be measured by absorbance at 405 nm .
Biochemical Pathways
Z-Arg-Arg-pNA . 2 HCl is involved in the biochemical pathway of protein degradation . As a substrate for Cathepsin B, it participates in the breakdown of proteins within the cell, contributing to the maintenance of homeostatic metabolic activity .
Result of Action
The action of Z-Arg-Arg-pNA . 2 HCl results in the degradation of proteins within the cell . This process is crucial for maintaining cellular homeostasis and metabolic activity .
Action Environment
The action of Z-Arg-Arg-pNA . 2 HCl is influenced by the pH of the environment . The substrate demonstrates high specific activity for Cathepsin B at acidic to neutral pHs . Therefore, changes in the pH of the environment could potentially influence the action, efficacy, and stability of Z-Arg-Arg-pNA . 2 HCl .
生化分析
Biochemical Properties
Cathepsin B Substrate I, Colorimetric interacts with the enzyme Cathepsin B, a lysosomal cysteine proteinase . This interaction is based on the substrate’s specific amino acid sequence, Z-Arg-Arg-pNA . Cathepsin B metabolizes important molecules such as β-amyloid precursor protein into harmless fragments .
Cellular Effects
The Cathepsin B Substrate I, Colorimetric influences cell function by enabling the detection and quantification of Cathepsin B activity . This can impact cell signaling pathways, gene expression, and cellular metabolism, as Cathepsin B is involved in intracellular and extracellular protein turnover, helping cells maintain homeostatic metabolic activity .
Molecular Mechanism
The mechanism of action of Cathepsin B Substrate I, Colorimetric involves binding interactions with Cathepsin B . The substrate is cleaved by the enzyme, resulting in a colorimetric product that can be quantified . This allows for the assessment of Cathepsin B’s endopeptidase and exopeptidase activity .
Temporal Effects in Laboratory Settings
Over time, the effects of Cathepsin B Substrate I, Colorimetric in laboratory settings can be observed through changes in the colorimetric signal, which corresponds to Cathepsin B activity
Dosage Effects in Animal Models
The effects of Cathepsin B Substrate I, Colorimetric in animal models would largely depend on the specific experimental setup and the dosage used. As a biochemical tool, it is primarily used in vitro to measure Cathepsin B activity .
Metabolic Pathways
Cathepsin B Substrate I, Colorimetric is involved in the metabolic pathway of protein degradation, where it serves as a substrate for the enzyme Cathepsin B .
Transport and Distribution
The transport and distribution of Cathepsin B Substrate I, Colorimetric within cells and tissues would be determined by the experimental conditions under which it is used .
Subcellular Localization
As a substrate for a lysosomal enzyme, Cathepsin B Substrate I, Colorimetric would be expected to localize to the lysosome under normal physiological conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cathepsin B Substrate I, colorimetric, involves the preparation of a peptide sequence, typically Z-Arg-Arg-pNA (benzyloxycarbonyl-arginyl-arginyl-p-nitroanilide). The synthesis begins with the protection of the amino groups of arginine residues, followed by coupling reactions to form the peptide bond. The final step involves the attachment of the p-nitroanilide group, which serves as the chromogenic moiety .
Industrial Production Methods
Industrial production of Cathepsin B Substrate I, colorimetric, follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The lyophilized product is then packaged under conditions that protect it from light and moisture to ensure stability .
化学反应分析
Types of Reactions
Cathepsin B Substrate I, colorimetric, primarily undergoes hydrolysis reactions catalyzed by cathepsin B. The enzyme cleaves the peptide bond between the arginine residues, releasing p-nitroaniline, which produces a yellow color detectable by spectrophotometry .
Common Reagents and Conditions
The hydrolysis reaction typically occurs under acidic conditions, which are optimal for cathepsin B activity. Common reagents include buffer solutions to maintain the pH and reducing agents to ensure the enzyme remains in its active form .
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which is responsible for the colorimetric change observed in the assay .
科学研究应用
Cathepsin B Substrate I, colorimetric, is widely used in scientific research for various applications:
相似化合物的比较
Cathepsin B Substrate I, colorimetric, can be compared with other substrates used to detect cathepsin B activity, such as:
Z-Arg-Arg-AMC (benzyloxycarbonyl-arginyl-arginyl-7-amino-4-methylcoumarin): This fluorogenic substrate is similar in structure but produces a fluorescent signal instead of a colorimetric change.
Z-Phe-Arg-AMC (benzyloxycarbonyl-phenylalanyl-arginyl-7-amino-4-methylcoumarin): Another fluorogenic substrate that is more specific for cathepsin B compared to other cysteine proteases.
Cathepsin B Substrate I, colorimetric, is unique in its ability to provide a simple and direct colorimetric readout, making it suitable for high-throughput screening and diagnostic applications .
属性
IUPAC Name |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N10O6.2ClH/c27-24(28)31-14-4-8-20(22(37)33-18-10-12-19(13-11-18)36(40)41)34-23(38)21(9-5-15-32-25(29)30)35-26(39)42-16-17-6-2-1-3-7-17;;/h1-3,6-7,10-13,20-21H,4-5,8-9,14-16H2,(H,33,37)(H,34,38)(H,35,39)(H4,27,28,31)(H4,29,30,32);2*1H/t20-,21-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIGITPTGZVJOP-HRIAXCGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38Cl2N10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


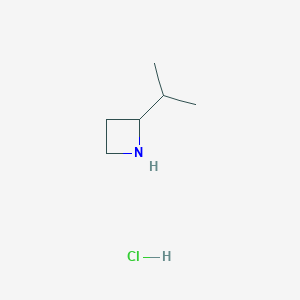
![2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B1430011.png)
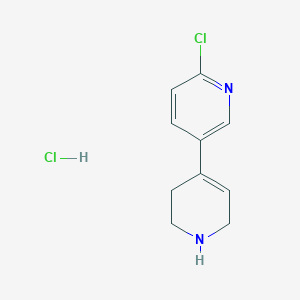
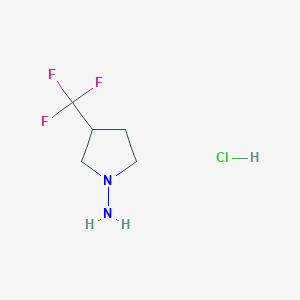
![Methyl[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1430015.png)
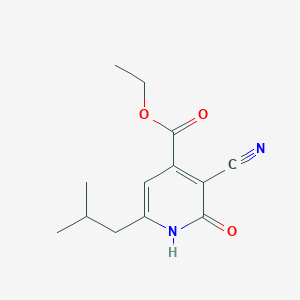
![1-[(2-Nitrophenyl)methyl]imidazolidin-2-one](/img/structure/B1430019.png)
![Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate](/img/structure/B1430020.png)
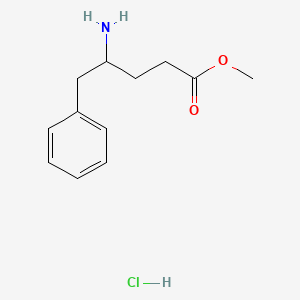
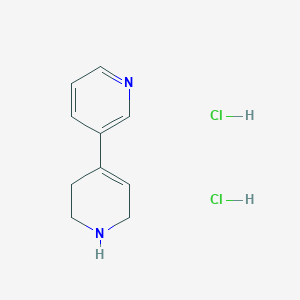

![4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B1430026.png)
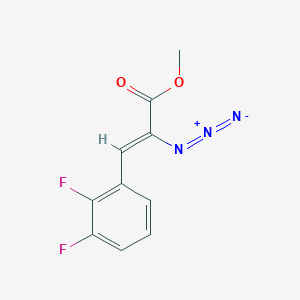
![(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1430029.png)
